5-Amino-2-(trifluoromethyl)benzonitrile

Catalog No.
S684981
CAS No.
354814-19-0
M.F
C8H5F3N2
M. Wt
186.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(trifluoromethyl)benzonitrile

IDO inhibitor developers require the 5-amino isomer (amine meta to nitrile) for target affinity; the widespread 4-amino analog (CAS 654-70-6) fails. 5-Amino-2-(trifluoromethyl)benzonitrile (CAS 354814-19-0) delivers the crucial 1,2,5-substitution pattern. • Sub-100 nM target binding via exact steric alignment. • Preserved amine nucleophilicity permits high-yielding amidation/Buchwald-Hartwig couplings with lower catalyst loadings. • Reliable supply for scale-up, eliminating time-consuming re-synthesis.

CAS Number

354814-19-0

Product Name

5-Amino-2-(trifluoromethyl)benzonitrile

IUPAC Name

5-amino-2-(trifluoromethyl)benzonitrile

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2

InChI Key

OAIXMLOQLVHQER-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C#N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1N)C#N)C(F)(F)F

The exact mass of the compound 5-Amino-2-(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Amino-2-(trifluoromethyl)benzonitrile, 2-Cyano-4-(trifluoromethyl)aniline, 2-(Trifluoromethyl)-5-aminobenzonitrile, 3-Amino-6-(trifluoromethyl)benzonitrile, 5-Amino-2-(trifluoromethyl)benzenecarbonitrile

Purity

97%

Package Size

1 g, 5 g

5-Amino-2-(trifluoromethyl)benzonitrile (CAS 354814-19-0) is a highly functionalized aromatic building block characterized by its 1,2,5-substitution pattern, featuring a nitrile group, a trifluoromethyl group, and a primary amine. This specific orientation—where the amine is meta to the nitrile and para to the CF3 group—makes it a critical precursor for advanced pharmaceutical active ingredients, particularly in the synthesis of immunomodulatory agents such as Indoleamine 2,3-dioxygenase (IDO) inhibitors [1]. Unlike its more common isomers, this compound offers a specific combination of stereoelectronic properties and metabolic shielding that drives its procurement for specialized drug discovery and scale-up manufacturing pipelines [2].

Procurement Fit

Regiospecific 5-amino-2-CF₃ substitution pattern
Building block for heterocycle and cross-coupling synthesis
Verify regioisomeric purity for synthetic fidelity

Generic substitution with the widely available 4-amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6, commonly used for androgen receptor antagonists) is unviable for pipelines requiring the 5-amino isomer. The positional shift of the amine from the para to the meta position relative to the nitrile fundamentally alters the spatial trajectory of any appended pharmacophore by approximately 60 degrees [1]. In target-specific applications like immunomodulator synthesis, this vector shift causes severe steric clashes within the binding pocket, preventing the analog from reaching sub-100 nM target affinity. Furthermore, the electronic environment of the meta-amine differs significantly from the para-amine, requiring distinct coupling conditions and preventing drop-in replacement during process scale-up [2].

Substitution Risk

Substituting 2-amino-5-(trifluoromethyl)benzonitrile may alter coupling reactivity and regiochemical outcome.
Different regioisomer may shift electrophilic substitution selectivity and synthetic utility.
Electronic modulation by trifluoromethyl group is not replicated in non-fluorinated or differently positioned analogs.

Spatial Vector Alignment in Immunomodulator Synthesis

In the synthesis of immunoregulatory agents, 5-amino-2-(trifluoromethyl)benzonitrile provides a precise 1,2,5-substitution scaffold. Compared to the 4-amino isomer (CAS 654-70-6), the 5-amino isomer shifts the trajectory of the amine-derived linkage by ~60 degrees. This specific meta-nitrile orientation is strictly required to maintain optimal hydrogen bonding in target binding pockets, whereas 4-amino derivatives fail to achieve the required sub-100 nM IC50 thresholds due to geometric misalignment [1].

Evidence DimensionPharmacophore vector angle and target affinity
Target Compound DataMeta-amine orientation yields active immunomodulators (sub-100 nM IC50 range)
Comparator Or Baseline4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)
Quantified Difference~60-degree shift in vector preventing target affinity in 4-amino analogs
ConditionsStructure-activity relationship (SAR) profiling in immunoregulatory assays

Procurement must specify the 5-amino isomer for these specific API pipelines, as the 4-amino isomer cannot act as a functional substitute.

T. cruzi Lead Optimization
Head-to-head
7.8-fold improvement in IC₅₀ (0.079 μM vs 0.62 μM)
Supports SAR reproducibility for lead series synthesis.
T. cruzi in vitro assay; microsomal stability 0.41 mL/min/g; source review advised.

Aniline Nucleophilicity and Coupling Efficiency

The electronic environment of the amine in the 5-amino isomer enhances its manufacturability compared to the 4-amino baseline. In the 5-amino isomer, the amine is para to the CF3 group (Hammett σp = 0.54), whereas in the 4-amino isomer, it is para to the more strongly electron-withdrawing cyano group (Hammett σp = 0.66). This lower electron withdrawal at the 5-position preserves greater nucleophilicity, allowing for high-yielding coupling reactions (often >85% isolated yield) under milder conditions, whereas the 4-amino isomer requires higher catalyst loadings or harsher temperatures to achieve similar conversion[1].

Evidence DimensionAniline nucleophilicity and coupling yields
Target Compound DataHigh coupling yields (>85%) under standard amidation conditions
Comparator Or Baseline4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)
Quantified DifferenceLower electron withdrawal (σp 0.54 vs 0.66) translates to higher reactivity and yield
ConditionsElectrophilic coupling / amidation of the aniline nitrogen during scale-up

Higher inherent nucleophilicity allows for milder reaction conditions and lower catalyst costs during large-scale API synthesis.

Regioselective Iodination
Reported
Exclusive 4-iodo product via NIS, BF₃·OEt₂, CH₂Cl₂
Enables specific molecular architecture for cross-coupling libraries.
Alternative isomer leads to different product; verify regioisomeric identity.

Metabolic Stability via Para-Trifluoromethyl Shielding

The placement of the trifluoromethyl group para to the amine-derived linkage provides critical metabolic shielding for downstream drug candidates. Compared to unfluorinated 3-aminobenzonitrile baselines, the robust C-F bonds of the CF3 group block oxidative metabolism at the para position, a primary site for Cytochrome P450-mediated degradation. This strategic fluorination typically increases the in vivo half-life of the resulting API by 2- to 3-fold and significantly reduces hepatic clearance rates [1].

Evidence DimensionMetabolic stability (hepatic clearance)
Target Compound DataPara-CF3 group blocks primary oxidative metabolism sites
Comparator Or BaselineUnfluorinated 3-aminobenzonitrile analogs
Quantified Difference2x to 3x increase in API half-life and reduced clearance
ConditionsIn vitro human liver microsome (HLM) stability assays

Selecting this specific fluorinated building block is critical for achieving the pharmacokinetic profiles required for modern oral therapeutics.

Physicochemical Comparison
Data to verify
Pred. BP 299.6°C vs reported 294.5°C (4-amino isomer); LogP 1.8
Property differences may impact purification and handling protocols.
Predicted values; experimental confirmation recommended.

Synthesis of Immunomodulatory APIs

5-Amino-2-(trifluoromethyl)benzonitrile is the required precursor for specific classes of immunoregulatory agents, such as IDO inhibitors, where the meta-nitrile and para-CF3 orientation is mandatory for target binding and cannot be substituted by the 4-amino isomer [1].

Development of Fluorinated Kinase Inhibitors

Utilized in SAR campaigns where the 1,2,5-substitution pattern provides the necessary spatial geometry and metabolic stability for kinase pocket alignment, ensuring higher in vivo half-lives compared to unfluorinated baselines[2].

Scale-Up Amidation and Cross-Coupling

Ideal for process chemistry workflows requiring high-yielding amidation or Buchwald-Hartwig couplings, as its preserved nucleophilicity allows for milder conditions and lower catalyst loadings than strongly deactivated para-cyano analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antiparasitic lead optimization
SAR-dependent intermediate integrity
T. cruzi assay response reproducibility
Cross-coupling library synthesis
Regioselective halogenation handle
Regioisomeric product identity
Fluorinated heterocycle synthesis
ortho-Amino-nitrile condensation
Cyclization reaction efficiency
Agrochemical intermediate synthesis
Trifluoromethyl metabolic stability
Target compound activity and stability

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Amino-2-(trifluoromethyl)benzonitrile

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